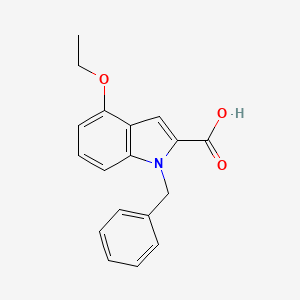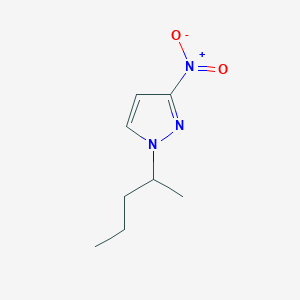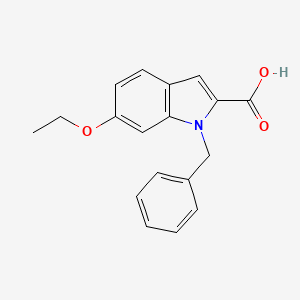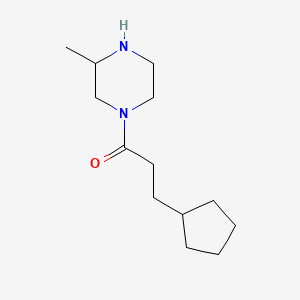![molecular formula C13H22ClNO3 B6361974 2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride CAS No. 1240572-95-5](/img/structure/B6361974.png)
2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride is a useful research compound. Its molecular formula is C13H22ClNO3 and its molecular weight is 275.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.1288213 g/mol and the complexity rating of the compound is 197. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Therapeutic Roles
Phenolic compounds, such as Chlorogenic Acid (CGA), have been recognized for their significant antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension properties, and as central nervous system stimulators. CGA's role in modulating lipid metabolism and glucose regulation suggests its potential in treating metabolic-related disorders, including cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Environmental Behavior and Degradation
Studies on the occurrence, toxicity, and degradation of environmental contaminants such as triclosan have highlighted the persistence of phenolic compounds in various environmental compartments. These studies emphasize the need for further research on the environmental impact and degradation pathways of phenolic compounds, including potential by-products and their toxicity (Bedoux et al., 2012).
Synthetic Applications and Antioxidant Properties
Research on synthetic phenolic antioxidants (SPAs) such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) has provided insights into their environmental occurrence, human exposure, and potential toxicity. These studies suggest the need for novel SPAs with reduced toxicity and environmental impact, highlighting an area of ongoing and future research interest (Liu & Mabury, 2020).
Bioactivities of Phenolic Compounds
The bioactivities of specific phenolic compounds, such as 2,4-Di-Tert-Butylphenol and its analogs, have been reviewed, revealing their occurrence across various species and their potent toxicity. This review underscores the importance of understanding the ecological roles and potential applications of these compounds in various fields, including pharmacology and biotechnology (Zhao et al., 2020).
Interaction with Proteins and Bioavailability
The interactions between phenolic compounds and proteins, and their implications for food science and nutrition, have been explored. These interactions affect the solubility, thermal stability, and bioavailability of proteins and phenolic compounds, suggesting their significance in food processing and health-related research (Ozdal et al., 2013).
Eigenschaften
IUPAC Name |
2,6-dimethoxy-4-[(2-methylpropylamino)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-9(2)7-14-8-10-5-11(16-3)13(15)12(6-10)17-4;/h5-6,9,14-15H,7-8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCMKBKEBCTBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C(=C1)OC)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361894.png)
![4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361904.png)



![2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361940.png)
![3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361945.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6361950.png)

![2-[3-(3-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361967.png)

![2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361979.png)
![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361987.png)
![1-{[1,1'-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one](/img/structure/B6362003.png)
